molecular formula C12H16O2 B172606 5-o-Tolyl-valeric acid CAS No. 105401-69-2

5-o-Tolyl-valeric acid

Cat. No. B172606
M. Wt: 192.25 g/mol
InChI Key: VNZLDZPEJXWRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-o-Tolyl-valeric acid, also known as 5-(p-Tolyl) pentanoic acid, is a chemical compound with the molecular formula C12H16O2. It belongs to the class of organic compounds known as phenylacetic acids and is widely used in scientific research.

Mechanism Of Action

The mechanism of action of 5-o-Tolyl-valeric acido-Tolyl-valeric acid is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the metabolism of phenylacetic acids in the body. This leads to an accumulation of these compounds, which can have various biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 5-o-Tolyl-valeric acido-Tolyl-valeric acid can affect the levels of neurotransmitters such as dopamine and serotonin in the brain. It has also been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. However, the exact biochemical and physiological effects of 5-o-Tolyl-valeric acido-Tolyl-valeric acid are still under investigation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-o-Tolyl-valeric acido-Tolyl-valeric acid in lab experiments is its availability and low cost. Additionally, it is a stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-o-Tolyl-valeric acido-Tolyl-valeric acid. One area of research is the development of new drugs based on its structure and properties. Another area is the investigation of its potential as a biomarker for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.
Conclusion:
In conclusion, 5-o-Tolyl-valeric acido-Tolyl-valeric acid is a widely used compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and biomarker for various diseases.

Synthesis Methods

The synthesis of 5-o-Tolyl-valeric acido-Tolyl-valeric acid involves the reaction of 4-methylbenzyl chloride with sodium valerate in the presence of a base such as sodium hydroxide. The reaction yields 5-o-Tolyl-valeric acido-Tolyl-valeric acid, which is then purified through recrystallization. The purity of the compound can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

5-o-Tolyl-valeric acido-Tolyl-valeric acid is widely used in scientific research as a reference compound for studying the metabolism of phenylacetic acids in the body. It is also used as a precursor for the synthesis of other compounds such as 5-o-Tolyl-valeric acido-Tolyl-2-pyrrolidone, which has been shown to have anti-inflammatory properties. Additionally, 5-o-Tolyl-valeric acido-Tolyl-valeric acid has been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

CAS RN

105401-69-2

Product Name

5-o-Tolyl-valeric acid

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-(2-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H16O2/c1-10-6-2-3-7-11(10)8-4-5-9-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,14)

InChI Key

VNZLDZPEJXWRAL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CCCCC(=O)O

Canonical SMILES

CC1=CC=CC=C1CCCCC(=O)O

synonyms

5-o-tolyl-valeric acid

Origin of Product

United States

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